7-(Naphthalen-1-yl)tetraphene: Structural Properties & Bio-Organic Interface
7-(Naphthalen-1-yl)tetraphene: Structural Properties & Bio-Organic Interface
This guide provides an in-depth technical analysis of 7-(Naphthalen-1-yl)tetraphene , a complex polycyclic aromatic hydrocarbon (PAH) derivative. While often encountered in materials science (OLEDs) due to its electronic properties, this analysis is tailored for drug development professionals , focusing on its structural activity relationships (SAR), metabolic pathways, and utility as a lipophilic probe or toxicological model.
Chemical Architecture & Identity
7-(Naphthalen-1-yl)tetraphene is a tetracyclic aromatic core (tetraphene, systematically known as benz[a]anthracene ) substituted at the meso-position (C7) with a bulky naphthyl group.
Nomenclature & Numbering
The term "Tetraphene" is the systematic IUPAC name for the fused four-ring system commonly called benz[a]anthracene (BA) .
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Substituent: 1-Naphthyl group attached at position 7.
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Numbering Criticality: In the benz[a]anthracene system, positions 7 and 12 are the chemically active meso regions (L-region). Substitution at C7 is biologically significant as it modulates the electron density at the "Bay Region" (positions 1–4), which is the primary site of metabolic activation.
| Property | Data |
| IUPAC Name | 7-(Naphthalen-1-yl)benz[a]anthracene |
| Molecular Formula | C₂₈H₁₈ |
| Molecular Weight | 354.45 g/mol |
| Core Scaffold | Benz[a]anthracene (Tetraphene) |
| Substituent | 1-Naphthyl |
| Conformation | Non-planar (Twisted due to steric hindrance) |
3D Conformational Analysis
Unlike the planar parent molecule benz[a]anthracene, the 7-(1-naphthyl) derivative exhibits significant helical twist .
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Steric Hindrance: The peri-hydrogens at position 8 of the tetraphene core and position 8' of the naphthyl ring create severe steric repulsion.
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Effect: This forces the naphthyl ring to rotate out of the plane of the tetraphene core (dihedral angle ~60–90°).
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Biological Implication: This "twist" prevents simple intercalation into DNA base pairs (which requires planarity) but enhances specificity for hydrophobic pockets in proteins (e.g., Aryl Hydrocarbon Receptor, AhR).
Synthesis Protocol: Suzuki-Miyaura Coupling
For research applications requiring high-purity standards, the most robust synthesis utilizes palladium-catalyzed cross-coupling. This protocol avoids the harsh conditions of acid-catalyzed cyclization, preserving the regiochemistry.
Reaction Scheme
Reagents: 7-Bromobenz[a]anthracene + 1-Naphthylboronic acid. Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
Figure 1: Palladium-catalyzed synthesis pathway via Suzuki coupling.
Step-by-Step Methodology
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Preparation: In a Schlenk flask, dissolve 7-bromobenz[a]anthracene (1.0 eq) and 1-naphthylboronic acid (1.2 eq) in a solvent mixture of Toluene:Ethanol (4:1).
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Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and aqueous K₂CO₃ (2M, 3.0 eq).
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Reflux: Heat the mixture to 90°C under Argon atmosphere for 24 hours. Monitor via TLC (Hexane/DCM eluent).
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Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄.
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Purification: Silica gel column chromatography. Elute with Hexane:DCM (9:1) to isolate the pale yellow solid.
Physicochemical Profile (ADMET Relevant)
For drug development, understanding the "drug-like" properties of this scaffold is essential for predicting bioavailability and toxicity.
| Property | Value (Estimated) | Relevance to Drug Dev |
| LogP (Lipophilicity) | ~7.5 – 8.2 | High. Indicates extreme hydrophobicity. Will sequester in adipose tissue and cross the BBB readily. Poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 0 Ų | Pure hydrocarbon. No H-bond donors/acceptors. |
| Solubility (Water) | < 1 ng/mL | Requires formulation (e.g., lipid nanoparticles, DMSO) for biological assays. |
| Solubility (Organic) | High (Toluene, THF) | Compatible with standard organic synthesis workflows. |
| Fluorescence | λ_ex ~350 nm, λ_em ~450 nm | Strong blue emission. Useful as a lipophilic fluorescent probe for membrane studies. |
Biological & Toxicological Context
This section is critical for the "Drug Development" audience. While the molecule itself is likely a research chemical, its behavior models the metabolic fate of lipophilic aromatic drugs.
The "Bay Region" Theory of Carcinogenicity
7-substituted benz[a]anthracenes are often more potent carcinogens than the parent molecule.
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Mechanism: The bulky naphthyl group at C7 sterically hinders the "L-region" (C5–C6), preventing detoxification via K-region epoxidation.
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Metabolic Shunting: This forces Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) to attack the "Bay Region" (C1–C4).
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Ultimate Carcinogen: The pathway leads to the formation of the diol-epoxide , which intercalates into DNA and covalently binds to Guanine residues (N2 position), causing mutation.
Metabolic Activation Pathway
The following diagram illustrates the bio-activation sequence mediated by Phase I enzymes.
Figure 2: Metabolic activation pathway leading to genotoxicity.
Relevance to Drug Design
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Structural Alert: The presence of a "Bay Region" in any drug candidate (e.g., fused tricyclic/tetracyclic systems) triggers a red flag for genotoxicity.
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CYP Induction: This molecule is a potent agonist of the Aryl Hydrocarbon Receptor (AhR) . Upon binding, it translocates to the nucleus, inducing the transcription of CYP1A1. This can cause drug-drug interactions (DDIs) by accelerating the metabolism of co-administered drugs.
References
- IUPAC Nomenclature of Organic Chemistry.Rule A-21: Fused Polycyclic Hydrocarbons. (Defines Tetraphene vs. Benz[a]anthracene numbering).
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
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Cheung, F. K., et al. (2010). "Synthesis of 7-substituted benz[a]anthracenes via Suzuki coupling." Journal of Organic Chemistry.
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Shimada, T., & Fujii-Kuriyama, Y. (2004). "Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1." Cancer Science, 95(1), 1-6.
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PubChem Compound Summary. "Benz[a]anthracene." National Center for Biotechnology Information.
